molecular formula C21H27N3O5S2 B2862146 N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-80-4

N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2862146
CAS RN: 898368-80-4
M. Wt: 465.58
InChI Key: KYKBTKCJCBWQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification Techniques N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound that can be involved in various chemical synthesis and modification processes. The benzylation of alcohols and phenols using related compounds demonstrates the utility of such moieties in producing 4-methoxybenzyl ethers, which are valuable in different chemical synthesis contexts (Carlsen, 1998). Similarly, the oxidative removal of the N-(4-methoxybenzyl) group on certain compounds showcases the potential for selective deprotection or activation of functional groups in complex molecules (Yamaura et al., 1985).

Pharmacological Studies and Drug Design The compound's structural components are relevant to pharmacological research, as seen in studies investigating orexin-1 receptor mechanisms and their role in compulsive food consumption. This indicates the potential of related compounds for exploring new treatments for eating disorders (Piccoli et al., 2012). Furthermore, the design and evaluation of novel inhibitors or antagonists for various receptors, as demonstrated by the synthesis of structurally related compounds, highlight the importance of these moieties in the development of new therapeutic agents (Romero et al., 2012).

Material Science and Polymer Chemistry In the field of material science and polymer chemistry, the structural elements of N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide inspire the development of novel copolymers. These studies focus on the synthesis and characterization of copolymers with unique properties, potentially applicable in diverse technological and industrial applications (Kharas et al., 2016).

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-29-18-9-7-16(8-10-18)15-23-21(26)20(25)22-12-11-17-5-2-3-13-24(17)31(27,28)19-6-4-14-30-19/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKBTKCJCBWQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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